

PSB-1115 Potassium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PSB-1115 potassium salt*

Cat. No.: *B15572539*

[Get Quote](#)

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in a variety of physiological and pathophysiological processes. Due to its high selectivity and water solubility, PSB-1115 serves as an invaluable tool for researchers investigating the role of the A2BAR in inflammation, cancer, cardiovascular disease, and neurological disorders. This technical guide provides an in-depth overview of **PSB-1115 potassium salt**, including its chemical properties, mechanism of action, and detailed protocols for its use in key in vitro and in vivo experimental models.

Chemical and Physical Properties

PSB-1115 potassium salt, with the chemical name 4-(1-Propyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-8-yl)benzenesulfonic acid potassium salt, is a xanthine derivative. Its chemical structure and properties are summarized in the table below.

Property	Value
Chemical Formula	C ₁₄ H ₁₃ KN ₄ O ₅ S
Molecular Weight	388.44 g/mol
CAS Number	409344-71-4
Appearance	White to off-white solid
Solubility	Soluble in water and DMSO
Purity	Typically ≥98%

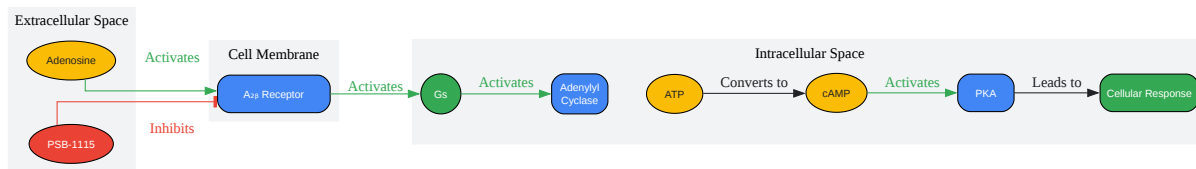
Mechanism of Action

PSB-1115 is a competitive antagonist of the A_{2B} adenosine receptor. Adenosine, an endogenous nucleoside, activates four subtypes of G protein-coupled receptors: A₁, A_{2a}, A_{2β}, and A₃. The A_{2β} receptor is typically activated by higher concentrations of adenosine, which are often present under conditions of cellular stress or injury, such as hypoxia and inflammation.

The A_{2β} receptor is primarily coupled to the Gsα subunit of heterotrimeric G proteins. Upon activation by an agonist, the Gsα subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In some cell types, the A_{2β} receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

PSB-1115 selectively binds to the A_{2β} receptor, preventing the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascade.

A_{2β} Adenosine Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: A_{2β} Adenosine Receptor Signaling Pathway.

Quantitative Data

The selectivity of PSB-1115 for the human A_{2β} adenosine receptor over other adenosine receptor subtypes is a key feature. The following table summarizes the binding affinities (K_i) and inhibitory concentrations (IC₅₀) from various studies.

Receptor Subtype	Species	Assay Type	K _i (nM)	IC ₅₀ (nM)	Reference
A _{2β}	Human	Radioligand Binding	53.4	-	[1]
A ₁	Human	Radioligand Binding	>10,000	-	[2]
A _{2a}	Human	Radioligand Binding	>10,000	-	[2]
A ₃	Human	Radioligand Binding	>10,000	-	[2]
A _{2β}	Rat	Radioligand Binding	-	84.0	[3]

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **PSB-1115 potassium salt** for the A_{2β} adenosine receptor.

Materials:

- Cell membranes expressing the human A_{2β} adenosine receptor
- [³H]-PSB-603 (or other suitable radioligand for A_{2β}AR)
- **PSB-1115 potassium salt**
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Non-specific binding control: 10 μM NECA (non-selective adenosine receptor agonist)
- Glass fiber filters (GF/B or GF/C)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a series of dilutions of **PSB-1115 potassium salt** in Assay Buffer.
- In a 96-well plate, add in the following order:
 - 25 μL of Assay Buffer (for total binding) or 25 μL of 10 μM NECA (for non-specific binding) or 25 μL of PSB-1115 dilution.
 - 50 μL of radioligand solution (e.g., [³H]-PSB-603 at a final concentration of 1-5 nM).
 - 100 μL of cell membrane suspension (typically 10-50 μg of protein).

- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold Wash Buffer.
- Dry the filters and place them in scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the K_i value for PSB-1115 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of PSB-1115 to antagonize agonist-induced cAMP production in cells expressing the $A_{2\beta}$ adenosine receptor.

Materials:

- HEK293 cells (or other suitable cell line) stably expressing the human $A_{2\beta}$ adenosine receptor
- **PSB-1115 potassium salt**
- $A_{2\beta}$ AR agonist (e.g., NECA)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- Stimulation buffer (e.g., HBSS)
- cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
- Cell lysis buffer

Procedure:

- Seed the cells in a 96-well plate and grow to 80-90% confluency.
- Wash the cells with pre-warmed stimulation buffer.
- Pre-incubate the cells with various concentrations of **PSB-1115 potassium salt** or vehicle in stimulation buffer containing a PDE inhibitor (e.g., 100 μ M IBMX) for 15-30 minutes at 37°C.
- Add the A₂ β AR agonist (e.g., NECA at its EC₈₀ concentration) to the wells and incubate for 15-30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the chosen detection method.
- Generate a dose-response curve for PSB-1115 and calculate the IC₅₀ value.

Isolated Smooth Muscle Contraction Assay

This protocol assesses the effect of PSB-1115 on smooth muscle contraction, for instance, inhibiting the relaxation induced by an A₂ β AR agonist.

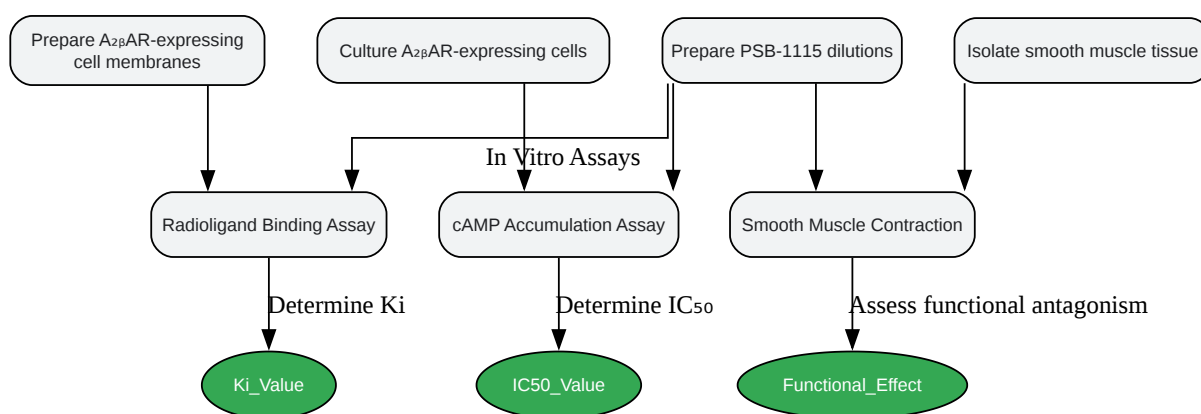
Materials:

- Guinea pig ileum or other suitable smooth muscle tissue
- **PSB-1115 potassium salt**
- A₂ β AR agonist (e.g., NECA)
- Acetylcholine (ACh) or other contractile agent
- Krebs-Henseleit solution (or similar physiological salt solution)
- Isolated organ bath system with force transducer and data acquisition system
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Prepare a segment of guinea pig ileum (approximately 2-3 cm) and mount it in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
- Induce a reference contraction with a submaximal concentration of acetylcholine to ensure tissue viability.
- After washout and return to baseline, pre-incubate the tissue with **PSB-1115 potassium salt** or vehicle for 20-30 minutes.
- Induce relaxation by adding an A₂βAR agonist like NECA.
- Alternatively, to study the effect on agonist-induced inhibition of contraction, first contract the tissue with an agent like acetylcholine and then add the A₂βAR agonist in the presence or absence of PSB-1115.
- Record the changes in muscle tension and analyze the data to determine the effect of PSB-1115.

Experimental Workflow for In Vitro Assays



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro characterization.

In Vivo Applications

PSB-1115 potassium salt has been utilized in various animal models to investigate the in vivo roles of the $A_{2\beta}AR$. Its water solubility makes it suitable for systemic administration.

Example In Vivo Study: Model of Inflammatory Pain

- Animal Model: Male Swiss mice.
- Induction of Pain: Intraplantar injection of formalin.
- Drug Administration: PSB-1115 (e.g., 3 mg/kg) administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
- Assessment: Measurement of nociceptive behaviors (e.g., licking, flinching) during the early and late phases of the formalin test.
- Expected Outcome: PSB-1115 is expected to reduce nociceptive behaviors, indicating an analgesic effect through the blockade of $A_{2\beta}AR$.

Storage and Handling

PSB-1115 potassium salt should be stored at $-20^{\circ}C$ for long-term storage. For short-term use, it can be stored at $4^{\circ}C$. The compound should be protected from light and moisture. When preparing stock solutions, it is recommended to use sterile, nuclease-free water or DMSO. Aqueous solutions should be freshly prepared or stored at $-20^{\circ}C$ for a limited time.

Conclusion

PSB-1115 potassium salt is a highly selective and water-soluble $A_{2\beta}$ adenosine receptor antagonist, making it an exceptional research tool. Its utility in a wide range of in vitro and in vivo models allows for the detailed investigation of the physiological and pathological roles of the $A_{2\beta}AR$. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers in the fields of pharmacology, immunology, oncology,

and beyond. As with any research chemical, appropriate safety precautions should be taken during handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PSB-1115 Potassium Salt: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572539#psb-1115-potassium-salt-for-research-use-only-statement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com